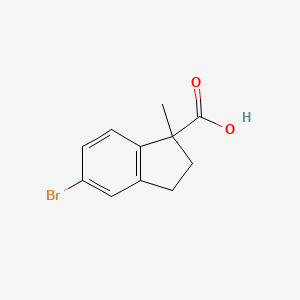

5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Description

5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 1-position of the indene ring system. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

5-bromo-1-methyl-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(10(13)14)5-4-7-6-8(12)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXIAXQFMMYITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201457 | |

| Record name | 5-Bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132943-99-7 | |

| Record name | 5-Bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132943-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group at the 1-position can be oxidized to form a carboxylic acid or aldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform under reflux.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of 5-substituted derivatives, such as 5-amino-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Oxidation: Formation of 1-carboxy-2,3-dihydro-1H-indene-1-carboxylic acid or 1-formyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of 1-hydroxymethyl-2,3-dihydro-1H-indene-1-carboxylic acid or 1-formyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Scientific Research Applications

5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the halogen substituent at the 5-position.

5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the methyl group at the 1-position.

Uniqueness

5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1132943-99-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 255.11 g/mol. It has a predicted boiling point of approximately 356.5 °C and a density of around 1.542 g/cm³ . The compound exhibits a pKa value of about 4.16, indicating its acidic nature .

Antimicrobial Activity

Research has indicated that derivatives of indene carboxylic acids exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity .

Anti-inflammatory Effects

Indene derivatives have been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases .

Anticancer Potential

There is emerging evidence that indene derivatives may exhibit anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the bromine atom plays a significant role in enhancing the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies have highlighted the biological activities of related indene derivatives:

- Antimicrobial Study : A study conducted on a series of brominated indene carboxylic acids demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

- Anti-inflammatory Research : A research article detailed how certain indene derivatives inhibited NF-kB signaling pathways in macrophages, leading to reduced inflammatory responses in animal models .

- Cancer Cell Line Testing : In vitro assays showed that specific indene derivatives induced cell death in breast cancer cell lines via mitochondrial pathways, indicating their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid?

The synthesis typically involves functionalizing the indene core. For example, acylation or carboxylation at the 1-position can introduce the carboxylic acid group, while bromination at the 5-position is achieved via electrophilic substitution. A methyl group at the 1-position may require alkylation or use of pre-substituted starting materials. Key intermediates like 5-bromo-2,3-dihydro-1H-inden-1-one (prepared via Friedel-Crafts acylation) can be modified using Grignard reagents or hydrolysis to install the carboxylic acid moiety . Reaction optimization (e.g., temperature, solvent polarity) is critical for regioselectivity and yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns and stereochemistry. For example, aromatic protons in the indene ring appear as doublets or double-doublets (δ 7.5–8.0 ppm), while dihydro protons resonate between δ 2.5–3.5 ppm .

- IR : Carboxylic acid C=O stretches appear near 1700–1750 cm, while bromine substitution may reduce intensity of certain peaks due to electron-withdrawing effects .

- HRMS : Validates molecular weight (e.g., calculated for CHBrO: 274.9974 [M+H]) .

Q. How can reaction conditions be optimized to improve yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic bromination.

- Catalysts : Lewis acids (e.g., AlCl) improve acylation efficiency .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during bromination .

- Purification : Column chromatography with gradients (e.g., pentane:ethyl acetate) isolates the product .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the indene ring?

- Bromination : Use directing groups (e.g., methoxy) or steric hindrance to control bromine placement. For example, bulky substituents at the 1-position direct electrophiles to the 5-position .

- Cyanidation : Cyano groups can be introduced via nucleophilic substitution (e.g., KCN under phase-transfer conditions) at electron-deficient positions .

- Azide incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies brominated intermediates .

Q. How are stereochemical challenges addressed in derivatives of this compound?

- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution for enantiopure products .

- Dynamic NMR : Detects atropisomerism in substituted indenes by analyzing variable-temperature spectra .

Q. How to interpret conflicting spectral data (e.g., missing IR peaks)?

- Ester vs. acid forms : Esterification of the carboxylic acid (e.g., methyl/ethyl esters) can suppress C=O stretches in IR due to conjugation .

- Crystal packing effects : X-ray crystallography resolves ambiguities in solid-state structures .

Q. What strategies mitigate solubility challenges in aqueous or polar media?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.